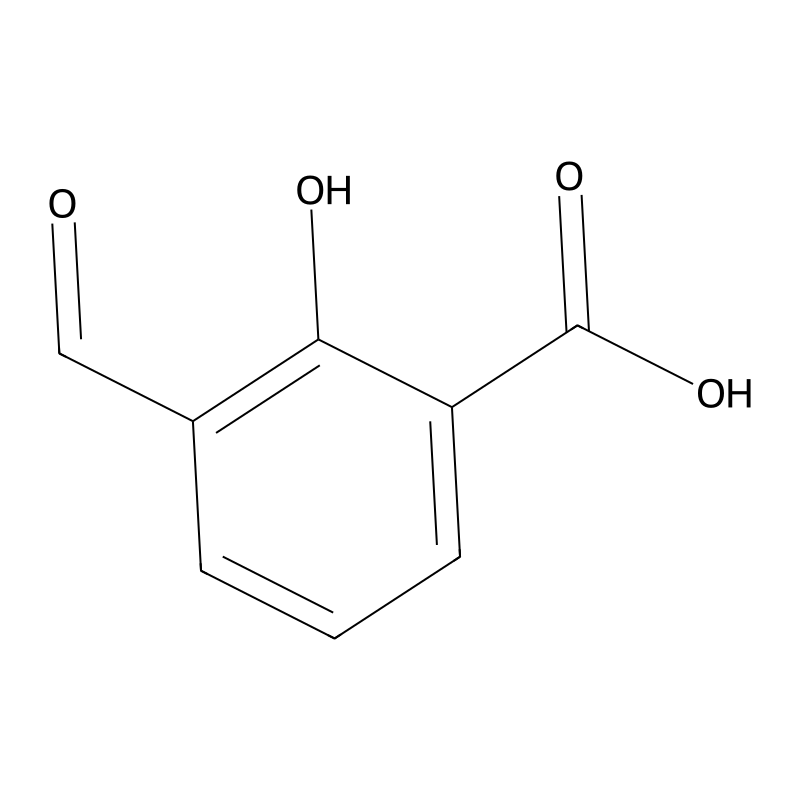

3-Formylsalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

basic spectroscopic characterization of 3-formylsalicylic acid

Spectroscopic Properties & Quantitative Data

The table below summarizes the key spectroscopic and physicochemical parameters for 3-formylsalicylic acid as reported in a 2010 study [1] [2].

| Parameter | Value / Result for 3-FSA | Experimental Conditions / Notes |

|---|

| UV-Vis Absorption (Ethanol) | λmax: 300 nm Molar Absorptivity (ε): 4620 ± 15 M-1 cm-1 | Concentration range: 4 × 10-5 – 2 × 10-4 M [2] | | Acid Dissociation Constants (pKa) | pKa1: ~2.98 (estimated, see note) pKa2: 11.2 | Determined spectrophotometrically. The first dissociation (COOH) is expected to be similar to salicylic acid [2]. | | Fe(III) Complexation | Stoichiometry: 1:1 (Metal:Ligand) Methods: Continuous variation, mole-ratio, slope-ratio | Confirms 3-FSA acts as a ligand for iron [1]. |

Experimental Protocols

The following methodologies are derived from the research article for key experiments [2].

UV-Vis Spectral Analysis in Pure Solvents

This protocol is used to determine parameters like molar absorptivity, oscillator strength, and transition probabilities.

- Sample Preparation: Prepare a stock solution of 3-FSA in ethanol. From this, prepare a series of dilute solutions (e.g., within 4 × 10-5 to 2 × 10-4 M) in various pure solvents of different polarities (e.g., water, ethanol, dioxane).

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.

- Data Collection:

- Record the absorption spectrum of each solution in the 200–450 nm range.

- Use a 1 cm quartz cuvette, with a matching pure solvent cell as the blank.

- Data Analysis:

- Beer-Lambert Law: Plot absorbance vs. concentration at λmax (300 nm). The slope of the linear plot gives the molar absorptivity (ε).

- Calculate the oscillator strength (Fif) and Einstein transition probabilities (Bif, Aif) using the standard formulas based on the integrated area under the absorption band.

Determination of Dissociation Constants (pKa)

The pKa values are determined by monitoring spectral changes with pH.

- Sample Preparation: Prepare an aqueous solution of 3-FSA.

- Procedure:

- Adjust the pH of the solution over a wide range (e.g., from 2 to 12) using buffers or small additions of acid (HClO4) and base (NaOH).

- Record the UV-Vis absorption spectrum at each pH value.

- Data Analysis:

- Identify the isosbestic point, where the molecular and ionic forms of the acid have the same absorbance.

- For pKa2 (ionization of the phenolic -OH), apply the Henderson-Hasselbalch equation to the absorbance data at two wavelengths where the difference between the protonated and deprotonated forms is maximal.

- The study suggests a new approximate method is needed for accurate pKa1 determination due to overlapping absorption bands of the neutral and singly-charged species [2].

Complexation with Fe(III) Ions

This protocol confirms the formation and stoichiometry of the metal complex.

- Sample Preparation: Prepare separate solutions of 3-FSA and Fe3+ ions (e.g., from Fe(ClO4)3) in a suitable solvent.

- Methods:

- Continuous Variation Method (Job's Method):

- Prepare a series of solutions where the total molar concentration of [3-FSA] + [Fe3+] is constant, but their mole fractions vary from 0 to 1.

- Plot the absorbance at a complex-specific wavelength against the mole fraction of 3-FSA. The maximum absorbance will occur at the complex's stoichiometric ratio (e.g., 0.5 for a 1:1 complex).

- Mole-Ratio Method:

- Keep the concentration of one component (e.g., Fe3+) constant while varying the concentration of the other (3-FSA).

- Plot absorbance vs. the mole ratio [3-FSA]/[Fe3+]. A break in the curve indicates the stoichiometric ratio.

- Continuous Variation Method (Job's Method):

Experimental Workflow Diagrams

The following diagram outlines the logical workflow for the spectroscopic characterization of 3-FSA as described in the studies.

Experimental workflow for the spectroscopic characterization of this compound.

The next diagram illustrates the specific steps involved in determining the pKa values, which is a central part of the characterization.

Methodology for the spectrophotometric determination of pKₐ values.

Important Considerations and Current Data Gaps

It's important to note that the available data has limitations for today's research needs:

- Dated Information: The core study providing this data was published in 2010, so the information may not represent the most current research or methodologies [1] [2].

- Incomplete Characterization: A full basic characterization typically includes FT-IR, FT-Raman, NMR (1H & 13C), and mass spectrometry data. The current search did not retrieve a study that provides this complete dataset specifically for 3-FSA, unlike the detailed data available for similar compounds like 5-iodosalicylic acid [3] and salicylic acid itself [4].

References

- 1. studies on Spectroscopic - and 5- 3 and their... formylsalicylic acids [pubmed.ncbi.nlm.nih.gov]

- 2. and 5-formylsalicylic acids and their complexes with Fe(III) [sciencedirect.com]

- 3. Conformational analysis, spectroscopic study (FT-IR, FT ... [sciencedirect.com]

- 4. Spectroscopic (FT-IR, FT-Raman, NMR and UV–Visible ... [sciencedirect.com]

Physicochemical Properties of 3-Formylsalicylic Acid

The table below summarizes the key data found in the search results [1]:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 610-04-8 |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 177.5 °C |

| Predicted pKa | 2.49 ± 0.10 |

| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) |

| Form | Off-white to yellow crystalline solid |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |

It is important to note that the pKa is listed as "Predicted" [1]. The provided solubility information is also not quantitative (e.g., mg/mL), stating only that it is soluble in DMSO [1].

Experimental Context and Relevance

The search results indicate that 3-formylsalicylic acid is primarily used in research as a building block for more complex molecules.

- Application in Catalysis: The compound is used to synthesize Schiff base ligands, which are then used to create vanadium complexes. These complexes serve as effective catalysts for oxidative desulfurization, a process to remove sulfur from petroleum products [2].

- Application in Immunology: this compound (3-F-SA) has been identified as a ligand for the MR1 protein, which presents antigens to immune cells. It is noted as a noncompetitive estrone sulfatase inhibitor [3] [1].

Experimental Protocol for pKa Determination

While the search results do not contain a specific protocol for this compound, they detail the general methodology for determining pKa, with potentiometric titration being one of the most common techniques [4]. The workflow for this method can be summarized as follows:

Workflow for pKa determination by potentiometry.

Key Considerations for the Experiment [4]:

- Condition Control: The pKa value depends on temperature, ionic strength (I), and the solvent. It is crucial to perform the titration at a constant temperature and report all conditions.

- Data Analysis: The Henderson-Hasselbalch equation is most accurate for dilute aqueous solutions. For concentrated solutions or extreme pH values, more complex models accounting for activity coefficients may be necessary.

- Analyte Purity: The substance should be of high purity, as this compound is commercially available with purities of 95% and above [1].

References

- 1. - 3 , 97 CAS#: 610-04-8 FORMYLSALICYLIC ACID [chemicalbook.com]

- 2. sciencedirect.com/topics/chemistry/ 3 - formylsalicylic - acid [sciencedirect.com]

- 3. Quantitative affinity measurement of small molecule ligand ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values [pmc.ncbi.nlm.nih.gov]

electronic absorption spectra of 3-formylsalicylic acid

Core Spectroscopic Properties & Experimental Data

The following tables consolidate the quantitative data and experimental methodologies for 3-formylsalicylic acid.

Table 1: Electronic Absorption Spectral Data in Ethanol [1]

| Parameter | Value for 3-fsa |

|---|---|

| Wavelength of Maximum Absorbance (λ_max) | 300 nm |

| Molar Absorptivity (ε) | 4620 ± 15 M⁻¹ cm⁻¹ |

| Optimum Concentration Range | 4 × 10⁻⁵ – 2 × 10⁻⁴ M |

Table 2: Acidity Constants (pKa) and Complexation Data [1] [2]

| Parameter | Value for 3-fsa |

|---|---|

| pKa₁ | New approximate method required due to overlapping absorption bands |

| pKa₂ | 11.2 (consistent with literature, well-resolved bands) |

| Fe(III) Complex Stoichiometry | 1:1 (confirmed by continuous variation, mole-ratio, and slope ratio methods) |

Detailed Experimental Protocols

The study employed the following key experimental methods [1]:

- Sample Preparation: 3-fsa was prepared according to literature methods and dissolved in organic solvents for analysis. All other reagents were prepared with doubly distilled water, and sodium perchlorate was used to maintain ionic strength.

- Pure and Mixed Solvent Studies: Electronic absorption spectra were recorded within the 200–450 nm wavelength range. Key parameters like oscillator strength and transition dipole moments were determined from this data. Mixed solvent studies provided insights into hydrogen bonding and orientation energies between 3-fsa and solvent molecules.

- Determination of Acidity Constants (pKa): The dissociation constants were determined spectrophotometrically. A new approximate method was suggested for determining pKa₁ due to the significant overlap between the absorption bands of the molecular and uni-charged species of 3-fsa, which makes the direct application of the Henderson-Hasselbalch equation unsuitable.

- Complexation with Fe(III): The formation of the complex in solution was investigated spectrophotometrically. The 1:1 stoichiometry was consistently confirmed using three independent methods: the continuous variation method, the mole-ratio method, and the slope ratio method.

Experimental Workflow and Spectral Transitions

The diagram below outlines the key experimental workflow and the molecular transitions involved in the study.

Experimental workflow for studying this compound, from sample preparation to data analysis.

Key Findings and Significance

The research highlights several critical aspects of 3-fsa's behavior [1] [2]:

- Solvent Interactions: The study of 3-fsa in different pure and mixed solvents provided information on the nature of its electronic transitions and the specific types and strengths of hydrogen bonding with solvent molecules.

- Acidity and Structure: The need for a new method to determine pKa₁ underscores the compound's complex acid-base behavior, influenced by the formyl group's position. This structural feature makes 3-fsa more acidic than salicylic acid.

- Complexation Behavior: The confirmed 1:1 complexation with Fe(III) mirrors the behavior of salicylic acid, highlighting its potential utility as a ligand in coordination chemistry. The study confirms that 3-fsa acts as a bidentate ligand, coordinating through its carboxylic and phenolic groups.

References

3-formylsalicylic acid CHEBI identifier and chemical databases

Core Chemical Identifiers

The table below summarizes the fundamental identifying information for 3-formylsalicylic acid from key public and commercial databases.

| Database/Descriptor | Identifier |

|---|---|

| IUPAC Name | 3-formyl-2-hydroxybenzoic acid [1] [2] [3] |

| Common Synonyms | 2-Hydroxyisophthalaldehydic acid; Isophthalaldehydic acid, 2-hydroxy- [1] [2] |

| Chemical Formula | C₈H₆O₄ [1] [2] [4] |

| Molecular Weight | 166.13 g/mol [1] [2] [4] |

| CAS Registry Number | 610-04-8 [1] [2] [4] |

| PubChem CID | 69117 [5] [1] |

| ChEBI ID | CHEBI:34334 [1] [2] |

| SMILES | OC(=O)C1=CC=CC(C=O)=C1O [1] [3] |

| InChI Key | YOEUNKPREOJHBW-UHFFFAOYSA-N [1] [2] [3] |

| MDL Number | MFCD00143165 [1] [2] [4] |

Sourcing and Physical-Chemical Data

For practical laboratory work, the following table consolidates sourcing specifications and key physical-chemical properties from supplier data sheets.

| Specification | Details |

|---|---|

| Purity | ≥96.0% - 97% [1] [2] |

| Physical Form | Beige to brown crystalline powder or needles [1] [2] |

| Melting Point | 175°C - 180°C [1] [2] |

| Storage Conditions | Store at room temperature or 2-8°C; under inert gas (nitrogen or argon) recommended [2] [4] |

| Predicted pKa | 2.49 ± 0.10 [2] |

| Solubility | Soluble in DMSO [2] |

| Supplier Examples | Thermo Scientific, Cayman Chemical, TRC [1] [2] |

The table below provides a snapshot of available commercial sources and pricing as found in the search results. Please note that prices and availability are subject to change.

| Supplier | Catalog Number | Quantity | Price | Purity |

|---|---|---|---|---|

| Cayman Chemical | 23368 | 1 mg | $32.00 | ≥95% [2] |

| Cayman Chemical | 23368 | 5 mg | $139.00 | ≥95% [2] |

| Cayman Chemical | 23368 | 10 mg | $243.00 | ≥95% [2] |

| TRC | F610040 | 5 mg | $65.00 | Not Specified [2] |

| Thermo Scientific | 377070010 | 1 g | $143.36 | 97% [3] |

Experimental Context and Biological Activity

This compound is documented in research as a key chemical scaffold. One cited study explores its derivative as a noncompetitive estrone sulfatase inhibitor [2].

The diagram below outlines the role of this compound in this specific experimental context.

Experimental workflow for this compound as a sulfatase inhibitor precursor [2].

- Experimental Methodology: The primary cited methodology involves synthesizing thiosemicarbazone derivatives from formyl benzoic acids, including this compound. These derivatives are then evaluated for inhibitory activity against estrone sulfatase [2].

- Key Findings: In this study, the derivative of this compound was characterized as a potent inhibitor. It demonstrated low acute toxicity in preliminary assays, highlighting its potential as a lead compound for further development [2].

Safety and Handling Information

The safety information associated with this compound is classified under the GHS07 signal word "Warning" [2] [4]. The specific hazard statements include:

- H302: Harmful if swallowed [2] [4].

- H315: Causes skin irritation [2] [4].

- H319: Causes serious eye irritation [2] [4].

- H335: May cause respiratory irritation [2] [4].

References

Comprehensive Application Notes and Protocols: Synthesis and Pharmaceutical Applications of Schiff Base Ligands Derived from 3-Formylsalicylic Acid

Introduction and Chemical Background

3-Formylsalicylic acid represents a strategically important chemical scaffold in coordination chemistry and pharmaceutical development due to its multifunctional character featuring both aldehyde and carboxylic acid groups positioned ortho to a phenolic hydroxyl group. This unique arrangement enables the formation of versatile Schiff base ligands with diverse coordination capabilities. Schiff bases, characterized by their azomethine (-CH=N-) functional group, constitute a significant class of compounds first described by Hugo Schiff in 1864 and have since found extensive applications in medicinal chemistry, materials science, and catalysis [1] [2]. The structural adaptability of Schiff bases derived from this compound allows for fine-tuning of electronic properties, steric constraints, and coordination geometries, making them particularly valuable in pharmaceutical development where precise molecular interactions dictate biological activity.

The significance of these compounds in drug discovery is underscored by their privileged pharmacophore status, with demonstrated activities including antimicrobial, anticancer, antiviral, and antioxidant properties [1] [3]. The presence of the ortho-hydroxy group adjacent to the imine functionality enables the formation of stable six-membered chelate rings with metal ions, enhancing both the structural stability and biological efficacy of the resulting complexes. This application note provides a comprehensive technical resource for researchers seeking to synthesize and characterize Schiff base ligands derived from this compound, with particular emphasis on protocols relevant to pharmaceutical development.

Synthetic Protocols and Methodologies

General Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound follows a well-established condensation reaction between the aldehyde group of this compound and primary amines. The standard protocol involves:

Reaction Setup: Dissolve this compound (1.0 equiv) in an appropriate organic solvent such as methanol, ethanol, or tetrahydrofuran. Add the primary amine derivative (1.0-1.2 equiv) slowly with stirring. For amines containing additional functional groups, stoichiometric adjustments may be necessary [4] [5].

Condition Optimization: The reaction typically proceeds at room temperature or under mild heating (40-60°C). Acid catalysis may be employed to enhance reaction rates, though the carboxylic acid group present in this compound often provides sufficient proton source to facilitate imine formation. Reaction times typically range from 1-4 hours, with progress monitorable by TLC or FT-IR spectroscopy tracking the disappearance of the carbonyl stretch at ~1700 cm⁻¹ and appearance of the imine stretch at ~1610-1640 cm⁻¹ [2] [6].

Workup Procedure: Upon completion, concentrated under reduced pressure yields the crude Schiff base product, which can be purified by recrystallization from appropriate solvents such as methanol, ethanol, or DMSO. For compounds exhibiting limited solubility, precipitation or chromatographic techniques may be employed [7] [5].

Table 1: Representative Schiff Base Ligands Synthesized from this compound

| Amine Component | Schiff Base Product | Application Context | Reference |

|---|---|---|---|

| N,N-dimethylethylenediamine | Polymer-bound oxidovanadium(IV) and dioxidovanadium(V) complexes | Oxidative desulfurization catalysts | [4] |

| Ethylenediamine | Nickel(II) complex as ligand for Ti, Zr, Sn, P and B | Coordination chemistry | [7] |

| N-2-(pyridylethyl) | Binuclear copper(II) complexes | Magnetic materials | [8] |

| N,N′-dimethylaminopropyl | Phenolato-bridged binuclear copper(II) complexes | Magnetic materials | [8] |

Synthesis of Metal Complexes

The formation of metal complexes with Schiff bases derived from this compound represents a crucial step in developing compounds with enhanced pharmaceutical activities. The general complexation procedure involves:

Ligand Deprotonation: For many transition metal ions, preliminary deprotonation of the Schiff base ligand is advantageous. This can be achieved by treatment with base (e.g., LiOH, NaOAc, or Et₃N) in alcoholic solvents prior to metal addition [4].

Metal Coordination: Add the appropriate metal salt (e.g., CuCl₂·2H₂O, VO(acac)₂, VOSO₄, CoCl₂, NiCl₂) dissolved in minimal solvent to a stirred solution of the deprotonated ligand. The stoichiometry is typically 1:1 or 1:2 (metal:ligand), though this may vary based on the coordination geometry of the metal and denticity of the ligand [4] [6].

Reaction Conditions: Complexation reactions are generally performed under inert atmosphere when working with air-sensitive metal ions. Heating under reflux for 2-8 hours is common, with reaction monitoring via color change and TLC. The resulting complexes are often isolated by precipitation, filtration, or concentration, followed by washing with cold solvent and drying under vacuum [6] [8].

The following workflow diagram illustrates the key synthetic pathways for creating Schiff base ligands and their metal complexes from this compound:

Coordination Chemistry and Structural Features

Denticity and Coordination Modes

Schiff bases derived from this compound exhibit remarkable structural diversity in their coordination behavior, functioning as polydentate ligands capable of forming stable complexes with numerous transition metal and lanthanide ions. The most significant coordination modes include:

Compartmental Behavior: Schiff bases formed from the 2:1 condensation between this compound and diamines create compartmental ligands featuring dissimilar N₂O₂ and O₄ metal-binding sites that share the two phenolic oxygen atoms. These compartments demonstrate remarkable metal ion specificity, with the N₂O₂ site preferentially coordinating d-block metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, VO²⁺), while the O₄ site shows specificity for f-block metal ions (Ln³⁺) [4]. This compartmentalization enables the rational design of heterodinuclear complexes with targeted properties.

Tridentate Coordination: With appropriate amine components, this compound derived Schiff bases can function as ONO-tridentate ligands, coordinating through the phenolate oxygen, imine nitrogen, and carboxylate oxygen atoms. This arrangement creates well-defined coordination spheres that stabilize metal ions in specific oxidation states and geometries, particularly valuable in catalytic and pharmaceutical applications [6].

Bridging Capabilities: The carboxylate group and phenolate oxygen can serve as bridging ligands between metal centers, facilitating the formation of polynuclear complexes with interesting magnetic properties. For instance, phenolic oxygen atoms can bridge copper(II) ions, resulting in antiferromagnetic interactions with exchange coupling constants as high as J = -646 cm⁻¹ [8].

Heteronuclear Complex Formation

The stepwise synthesis of heterodinuclear complexes represents a particularly valuable application of this compound derived Schiff bases:

Methodology: Initially form the d-block metal complex using the compartmental Schiff base ligand, then employ this complex as a metalloligand for subsequent lanthanide ion coordination. This approach takes advantage of the inherent metal ion specificity of the dissimilar binding sites [4].

Hydration Trends: Interestingly, in a series of Cu-Ln complexes with csalen-type ligands, those with lighter lanthanide ions (La-Gd) typically form tetrahydrates, while heavier lanthanide ions (Tb-Lu) yield pentahydrates. This trend contradicts the conventional understanding that lighter Ln ions accommodate higher coordination numbers, suggesting subtle electronic and steric factors influence hydration states [4].

Table 2: Selected Metal Complexes and Their Structural Features

| Metal Ion | Coordination Geometry | Notable Structural Features | Application |

|---|---|---|---|

| Cu(II) | Square pyramidal or distorted octahedral | Phenolato-bridged binuclear structures | Magnetic materials [8] |

| V(IV)/V(V) | Square pyramidal (V⁴⁺) or octahedral (V⁵⁺) | Polymer-bound and homogeneous complexes | Oxidation catalysts [4] |

| Co(II) | Octahedral | O₂N₂ donor set from Schiff base | Oxygen carriers [7] |

| Ni(II) | Square planar | N₂O₂ coordination sphere | DNA binding studies [7] |

Pharmaceutical Applications and Biological Evaluation

Antimicrobial Activity

Schiff base complexes derived from this compound demonstrate broad-spectrum antimicrobial activity against clinically relevant pathogens:

Antibacterial Action: These compounds exhibit efficacy against both Gram-positive bacteria (including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus anthracis) and Gram-negative bacteria (including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi) [1]. The proposed mechanism involves disruption of microbial cell membranes, interference with electron transport systems, and inhibition of essential enzymes.

Antifungal Properties: Several metal complexes demonstrate significant activity against fungal species such as Aspergillus niger, Candida albicans, and Aspergillus flavus [1]. The enhanced activity of metal complexes compared to free ligands is attributed to increased lipophilicity, facilitating microbial membrane penetration.

Structure-Activity Relationships: Antimicrobial potency correlates with multiple factors including the nature of the coordinated metal ion, ligand architecture, complex geometry, and overall lipophilicity. Copper and silver complexes often exhibit superior activity, possibly due to additional metal-specific toxicity mechanisms [1] [3].

Anticancer and Antitumor Potential

The cytotoxic properties of Schiff base complexes have been extensively investigated against diverse cancer cell lines:

Cell Line Efficacy: These compounds demonstrate promising activity against various human cancer cell lines including PC-3 (prostate), HeLa (cervical), HepG-2 (liver), MCF-7 (breast), HEK-293 (embryonic kidney), and HCT-116 (colon) [1] [6]. The concentration required for 50% inhibition (IC₅₀) varies significantly based on structural features.

Mechanistic Insights: Proposed anticancer mechanisms include DNA interaction (intercalation, groove binding, or cross-linking), enzyme inhibition (particularly topoisomerases and tyrosine phosphatases), redox modulation, and induction of apoptosis through mitochondrial pathways [1] [9] [6].

Advantages Over Traditional Chemotherapeutics: Schiff base complexes offer potential benefits including reduced side effects, overcoming resistance mechanisms, and tumor selectivity through rational ligand design that targets overexpressed receptors or enzymes in specific cancer types [6].

Enzyme-Targeted Therapeutics

Recent advances have highlighted the potential of this compound derived Schiff bases as enzyme inhibitors:

DNA Gyrase and Topoisomerase IV Inhibition: Schiff base hybrids incorporating a disalicylic acid scaffold demonstrate potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, with IC₅₀ values as low as 92 nM against E. coli DNA gyrase - significantly more potent than the reference drug novobiocin (IC₅₀ = 170 nM) [9]. These findings suggest promise for developing novel antibacterial agents targeting essential bacterial enzymes.

Tyrosine Phosphatase Inhibition: Select Schiff bases exhibit selective inhibition of human tyrosine phosphatase 1B (PTP1B) or TCPTP and SHP-1 tyrosine phosphatases, indicating potential applications in diabetes and oncology where these enzymes play regulatory roles [2].

The following diagram illustrates the primary pharmaceutical mechanisms of action for Schiff base complexes derived from this compound:

Experimental Protocols and Characterization Methods

Analytical Techniques for Structural Verification

Comprehensive characterization of Schiff base ligands and their metal complexes requires a multianalytical approach:

Spectroscopic Methods:

- FT-IR Spectroscopy: Monitor the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of the azomethine C=N stretch (~1610-1640 cm⁻¹). Shift of this band upon complexation indicates coordination through the nitrogen atom. The phenolic C-O stretch typically appears at ~1280-1320 cm⁻¹ [2] [6].

- NMR Spectroscopy: For diamagnetic complexes, ¹H NMR shows the azomethine proton at ~8 ppm, while ¹³C NMR displays the imine carbon at ~165 ppm. Paramagnetic complexes may require alternative techniques due to signal broadening [6].

- UV-Vis Spectroscopy: Schiff base ligands typically exhibit π→π* transitions of aromatic systems (~260-280 nm) and n→π* transitions of the imine group (~320-340 nm). Metal complexes display additional d-d transitions and charge transfer bands [6].

Single Crystal X-ray Diffraction: The definitive method for structural elucidation, providing precise bond lengths, bond angles, and coordination geometry. Crystals suitable for XRD are typically grown by slow evaporation from DMSO, DMF, methanol, or ethanol solutions [7] [5].

Elemental Analysis: Provides verification of complex composition and purity through determination of C, H, N percentages, with results typically within ±0.4% of theoretical values for pure compounds.

Biological Evaluation Protocols

Standardized protocols for assessing pharmaceutical potential include:

Antimicrobial Assays:

- Broth Microdilution Method: Determine Minimum Inhibitory Concentration (MIC) values following CLSI guidelines. Prepare serial dilutions of compounds in Mueller-Hinton broth, inoculate with standardized microbial suspensions (~5 × 10⁵ CFU/mL), and incubate at 37°C for 16-20 hours [1] [9].

- Zone of Inhibition Assays: Employ agar diffusion methods with filter paper discs impregnated with test compounds, measuring inhibition zones after incubation.

Cytotoxicity Assessment:

- MTT Assay: Measure cell viability based on reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by metabolically active cells. Plate cells at appropriate densities (5-10 × 10³ cells/well), treat with compound dilutions, incubate for 24-72 hours, add MTT solution, and measure absorbance at 570 nm after solubilization [1] [6].

- IC₅₀ Determination: Calculate compound concentrations causing 50% inhibition of cell viability from dose-response curves using appropriate statistical software.

Enzyme Inhibition Studies:

- DNA Gyrase/Topoisomerase IV Assays: Employ supercoiling or decatenation assays with plasmid DNA substrates. Incubate enzymes with compounds and appropriate buffers, initiate reactions with ATP/Mg²⁺, terminate at timed intervals, and analyze DNA products by agarose gel electrophoresis [9].

- IC₅₀ Determination: Measure compound concentrations causing 50% enzyme activity inhibition from dose-response curves.

Conclusion and Future Perspectives

Schiff base ligands derived from this compound represent versatile scaffolds with significant potential in pharmaceutical development. Their synthetic accessibility, structural diversity, and tunable properties make them ideal candidates for antimicrobial, anticancer, and enzyme-targeted therapeutics. The coordination chemistry of these compounds enables fine-tuning of electronic properties, lipophilicity, and molecular geometry to optimize biological activity and selectivity.

Future development should focus on structure-activity relationship studies to identify key structural determinants of efficacy, exploration of nanocarrier systems for enhanced delivery, investigation of combination therapies with existing agents, and assessment of in vivo efficacy and toxicological profiles. The compartmental nature of these ligands offers particular promise for developing heterobimetallic complexes with synergistic activities. As antibiotic resistance and cancer continue to present global health challenges, Schiff base complexes derived from this compound represent a valuable avenue for therapeutic innovation.

References

- 1. synthesis and pharmacology of Schiff base ligands with ... [link.springer.com]

- 2. Different Schiff Bases—Structure, Importance and ... [mdpi.com]

- 3. Biomedical applications and synthesis of Schiff bases ... [sciencedirect.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Synthesis and crystal structures of three Schiff bases ... [pmc.ncbi.nlm.nih.gov]

- 6. Transition Metal Complexes with Tridentate Schiff Bases ... [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization, and Biological ... [riviste.fupress.net]

- 8. and phenolato-bridged binuclear copper(II) complexes with ... [hal.science]

- 9. Discovery of new Schiff bases of the disalicylic acid ... [frontiersin.org]

polymer-anchored vanadium catalysts for oxidative desulfurization

Recent Advances in Polymer-Anchored Vanadium Catalysts for ODS

The development of vanadium-based catalysts anchored on solid supports is a key research area for green oxidative desulfurization. These catalysts enhance stability, improve efficiency, and allow for easy separation and reuse, minimizing product contamination [1]. The following table summarizes three prominent catalyst systems from recent literature.

Table 1: Performance of Recent Vanadium-Based Catalysts in Oxidative Desulfurization

| Catalyst System | Support Method | Target Sulfur Compound | Optimal Conditions | Performance (%) | Reusability | Key Findings |

|---|---|---|---|---|---|---|

| Polymer-anchored V(IV)-Benzimidazole [1] | Immobilization on chloromethylated polystyrene-DVB | Phenolic compounds | 60 °C, H2O2 oxidant, water | 99% conversion (Phenol) | 5 cycles (92-94% activity) | Excellent for aqueous oxidation of organics; high selectivity to catechol. |

| Vn-NPs/KIT-6 [2] | Solid-state grinding (SSG) into KIT-6 silica | Dibenzothiophene (DBT) | 50 mg catalyst, O/S=4, 30 min | 97% conversion | Remarkable stability & recyclability | Cost-effective, solvent-free synthesis; superior dispersion prevents aggregation. |

| PW9V3/APTES-CeM [3] | Anchoring on amine-functionalized Ce-MCM-41 | Model fuel sulfur compounds | Molecular O2 as oxidant | 99.26% desulfurization | 8 cycles (slight diminution) | Molecular oxygen as a green oxidant; follows pseudo-first-order kinetics. |

The relationships between these catalyst design strategies and their core attributes are visualized below.

Figure 1. Relationship between catalyst design strategies and key attributes.

Detailed Quantitative Data and Kinetics

For the Vn-NPs/KIT-6 (V10AK) catalyst, a detailed kinetic and thermodynamic study was performed [2]. The key parameters are summarized below.

Table 2: Kinetic and Thermodynamic Parameters for V10AK Catalyst in DBT Oxidation [2]

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order | Pseudo-first-order | Reaction rate is dependent on DBT concentration. |

| Activation Energy (Ea) | 37.71 kJ/mol | Indicates a relatively facile reaction pathway. |

| Enthalpy Change (ΔH) | +35.27 kJ/mol | Confirms the reaction is endothermic. |

| Entropy Change (ΔS) | -484.90 J/(mol·K) | Suggests a decrease in disorder at the transition state. |

Experimental Protocols

Protocol 1: Synthesis of Polymer-Anchored V(IV)-Benzimidazole Catalyst [1]

This protocol describes the synthesis of a vanadium complex anchored onto a polystyrene-divinylbenzene (PS-DVB) copolymer.

Materials:

- Partially chloromethylated polystyrene cross-linked with divinylbenzene (PS-DVB).

- 2(2'-quinolylbenzimidazole) ligand.

- Vanadium precursor salt (e.g., VOSO₄).

- Suitable organic solvents (e.g., DMF, ethanol).

Procedure:

- Functionalization: Suspend the chloromethylated PS-DVB support in an appropriate solvent.

- Ligand Grafting: Add the 2(2'-quinolylbenzimidazole) ligand to the suspension and stir under an inert atmosphere (e.g., N₂) at 70-80 °C for 24-48 hours to allow the ligand to anchor onto the polymer.

- Metal Complexation: Add the vanadium salt to the reaction mixture and continue stirring for an additional 12-24 hours at a maintained temperature.

- Work-up: Filter the resulting solid catalyst and wash thoroughly with ethanol, followed by deionized water, to remove any unreacted species.

- Drying: Dry the catalyst under vacuum at 60-80 °C for 12 hours.

Characterization: The synthesized catalyst should be characterized by FT-IR, ESR, TGA, elemental analysis, and Diffused Reflectance spectral analysis to confirm the successful anchoring of the vanadium complex [1].

Protocol 2: Oxidative Desulfurization of Model Fuel using an Anchored Catalyst [2] [3] [4]

This general protocol can be adapted for catalysts like Vn-NPs/KIT-6 or polyoxometalate-based systems using H2O2 or molecular oxygen.

Materials:

- Model fuel: n-octane or n-hexane containing a known concentration of dibenzothiophene (DBT) or other sulfur compounds (e.g., 500-1500 ppmw S).

- Oxidant: Aqueous hydrogen peroxide (H2O2, 30%) or molecular oxygen.

- Catalyst (synthesized as in Protocol 1 or similar).

- Extractant: Acetonitrile (for extractive-catalytic ODS).

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the model fuel (e.g., 10 mL) and the solid catalyst (e.g., 50 mg).

- Oxidation: Heat the mixture to the desired temperature (e.g., 60°C). Initiate the reaction by adding the oxidant (e.g., H2O2 at an O/S molar ratio of 4) or by bubbling molecular oxygen.

- Monitoring: Stir the reaction vigorously for a set duration (e.g., 30-60 minutes). Withdraw small aliquots at regular intervals for analysis.

- (Optional) Extraction: For extractive-catalytic ODS (ECODS), after the reaction, add an extractant like acetonitrile (e.g., solvent-to-oil ratio of 1:6) and mix thoroughly to separate the oxidized sulfur products into the polar phase [4].

- Separation: Separate the catalyst from the reaction mixture by filtration or centrifugation.

- Analysis: Analyze the oil phase for residual sulfur content using gas chromatography (GC) with a flame photometric detector (FPD) or sulfur analyzer.

The workflow for this general ODS procedure is outlined below.

Figure 2. General workflow for oxidative desulfurization of model fuel.

Key Considerations for Researchers

- Oxidant Choice: While H2O2 is common, molecular oxygen (O2) is an attractive, greener alternative, as demonstrated with the PW9V3/APTES-CeM catalyst [3].

- Extractive ODS: The use of a polar solvent like acetonitrile in tandem with the oxidation reaction can significantly boost overall desulfurization efficiency by continuously removing polar oxidation products from the oil phase [4].

- Characterization is Crucial: Thorough characterization of the catalyst before and after reaction cycles is essential to understand the nature of the active vanadium species and mechanisms of potential deactivation [1] [2].

Conclusion

Polymer- and silica-anchored vanadium catalysts represent a highly efficient and sustainable platform for oxidative desulfurization. Recent advances, such as solid-state grinding for silica supports and the use of molecular oxygen, have further enhanced their activity, stability, and green credentials. The provided protocols and data offer a foundation for researchers to explore and optimize these catalytic systems for advanced fuel purification applications.

References

- 1. - Polymer (IV)–substituted benzimidazole: an... anchored vanadium [link.springer.com]

- 2. Vanadium anchored 3D nanoconfined KIT-6 silica walls for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Deep oxidative of model fuels desulfurization by... catalyzed [pubs.rsc.org]

- 4. (PDF) Highly catalytic oxidative and denitrogenation... desulfurization [academia.edu]

Application Notes: Heterogeneous Oxidation Catalysis Using 3-Formylsalicylic Acid Complexes

Introduction and Key Applications

3-Formylsalicylic acid is a versatile precursor for synthesizing Schiff base ligands. These ligands, when complexed with oxovanadium(IV) and dioxidovanadium(V), form highly effective heterogeneous catalysts [1]. The primary application documented in recent literature is the oxidative desulfurization of petroleum products and model fuels, a critical process for removing sulfur-containing compounds to meet environmental regulations [1].

These vanadium complexes can oxidize refractory sulfur compounds like thiophene, dibenzothiophene, benzothiophene, and 2-methyl thiophene to their corresponding sulfones, which can then be easily removed [1]. A significant advantage of catalysts derived from this compound is their compatibility with a polystyrene support, which enhances their stability, performance, and reusability, making them suitable for industrial applications [1].

Quantitative Performance Data

The table below summarizes the performance of a representative polymer-bound vanadium catalyst in oxidative desulfurization.

Table 1: Performance of Polymer-Bound Dioxidovanadium(V) Catalyst in Oxidative Desulfurization [1]

| Catalyst | Substrate | Oxidant | Optimal Conditions | Conversion/Removal | Key Features |

|---|---|---|---|---|---|

| Polymer-bound dioxidovanadium(V) complex (81/214) | Thiophene (in n-heptane) | H₂O₂ | Thiophene:H₂O₂ molar ratio of 1:3, 60°C, 2 h | ~98% removal | Heterogeneous nature, high stability, enhanced catalytic performance, excellent recyclability |

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes the synthesis of a key intermediate for catalyst preparation.

- Objective: To prepare a Schiff base ligand via the condensation of this compound with N,N-dimethyl ethylenediamine [1].

- Materials:

- This compound

- N,N-Dimethyl ethylenediamine

- Absolute Ethanol or Methanol (dry)

- Round-bottom flask, magnetic stirrer, reflux condenser, and filtration setup.

- Procedure:

- Dissolve a 1:1 molar ratio of this compound and N,N-dimethyl ethylenediamine in a minimum volume of dry ethanol in a round-bottom flask.

- Attach a reflux condenser and heat the mixture with stirring under an inert atmosphere (e.g., N₂) for 4-6 hours.

- Monitor the reaction progress by TLC. The formation of a colored precipitate (often yellow) indicates the Schiff base product.

- Allow the reaction mixture to cool to room temperature.

- Filter the resulting crystalline solid and wash thoroughly with cold ethanol.

- Dry the purified Schiff base ligand under vacuum.

Protocol 2: Preparation of Polymer-Bound Oxidovanadium(IV) Catalyst

This protocol covers the heterogenization of the metal complex onto a solid support.

- Objective: To synthesize a polymer-bound oxidovanadium(IV) complex for use as a heterogeneous catalyst [1].

- Materials:

- Synthesized Schiff base ligand (from Protocol 1)

- Chloromethylated polystyrene (cross-linked with 5% divinylbenzene)

- Vanadyl acetylacetonate (VO(acac)₂) or Vanadyl sulfate (VOSO₄)

- N,N-Dimethylformamide (DMF)

- Schlenk flask, suction filtration apparatus.

- Procedure:

- Functionalize the chloromethylated polystyrene by reacting it with the Schiff base ligand in DMF. This anchors the ligand to the polymer backbone.

- In a Schlenk flask, suspend the functionalized polymer in dry DMF.

- Add a vanadium source (e.g., VO(acac)₂) to the suspension. Use a slight molar excess of the vanadium source relative to the immobilized ligand sites.

- Reflux the mixture with constant stirring for 12-24 hours under an inert atmosphere.

- After cooling, collect the solid product by filtration.

- Wash the solid sequentially with DMF, ethanol, and diethyl ether to remove any uncomplexed vanadium species or physisorbed materials.

- Dry the final polymer-bound oxidovanadium(IV) catalyst under vacuum before use.

Protocol 3: Catalytic Oxidative Desulfurization of Model Diesel Fuel

This is a standard procedure for evaluating catalyst performance.

- Objective: To catalytically oxidize thiophene derivatives in a model fuel using H₂O₂ as a green oxidant [1].

- Materials:

- Polymer-bound vanadium catalyst (from Protocol 2)

- Model fuel (e.g., n-heptane spiked with 100-500 ppm of thiophene or dibenzothiophene)

- Aqueous Hydrogen Peroxide (H₂O₂, 30% w/v)

- Thermostated batch reactor with magnetic stirring.

- Procedure:

- Charge the reactor with the model fuel solution.

- Add the heterogeneous vanadium catalyst (typically 1-5 mol% relative to sulfur).

- Heat the mixture to the reaction temperature (60°C) with continuous stirring.

- Initiate the reaction by adding H₂O₂. Maintain a thiophene:H₂O₂ molar ratio of 1:3 [1].

- Run the reaction for 2 hours with vigorous stirring to ensure good mass transfer.

- After completion, separate the catalyst from the reaction mixture by simple filtration.

- Analyze the treated fuel to determine sulfur content (e.g., via GC-FID or GC-SCD) and calculate the percentage of sulfur removal.

- The spent catalyst can be regenerated by washing with a polar solvent (e.g., ethanol or acetone) and drying for reuse in subsequent cycles.

Mechanism and Workflow Visualization

The following diagram illustrates the catalytic cycle and experimental workflow for oxidative desulfurization.

Critical Notes for Researchers

- Catalyst Characterization: Always characterize synthesized catalysts using techniques like FT-IR, XRD, SEM/EDX, and ICP-OES to confirm structure, vanadium loading, and successful immobilization.

- Leaching Tests: A critical test for any heterogeneous catalyst is to check for metal leaching (e.g., by ICP analysis of the reaction filtrate). Low leaching is key to long-term stability and reusability.

- Reaction Optimization: The optimal oxidant/substrate ratio, temperature, and catalyst loading should be determined for each specific system. The values provided are a starting point from the literature [1].

References

Application Notes: Synthesis of Dodecanuclear Ln₁₂ Clusters with 3-Formylsalicylic Acid

1. Chemical Materials

| Material | Specification/Notes |

|---|---|

| Lanthanide Salt | Ln(NO₃)₃·6H₂O (Ln = Eu, Gd, Dy) |

| 3-Formylsalicylic Acid (H₂fsa) | Ligand precursor |

| Tetrabutylammonium Hydroxide | Base, used in methanol |

| Solvents | Methanol, DMF (N,N-Dimethylformamide) |

2. Synthesis Protocol: [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF [1]

The following procedure is adapted from the published synthesis of isostructural [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF clusters.

Step 1: Solution Preparation

- Ligand Solution: Dissolve H₂fsa (1.0 mmol) and tetrabutylammonium hydroxide (an appropriate molar equivalent) in methanol (15-20 mL).

- Lanthanide Solution: Dissolve Ln(NO₃)₃·6H₂O (1.0 mmol) in a mixture of methanol (10 mL) and DMF (5 mL).

Step 2: Reaction and Crystallization

- Slowly add the lanthanide salt solution to the ligand solution with stirring.

- Allow the resulting mixture to stand at room temperature for slow evaporation.

- Expected Outcome: Block-shaped crystals suitable for single-crystal X-ray diffraction will form within several days to a week.

The workflow below summarizes the synthesis and characterization process.

Synthesis and Characterization Workflow for Ln₁₂ Clusters

3. Structural Characterization and Key Findings

The synthesized clusters are isostructural. The core structure consists of four vertex-sharing heterocubane units, each built from four LnIII ions, three μ₃-OH groups, and one μ₃-oxygen atom from a carboxylate group of the fsa²⁻ ligand [1].

4. Physical Properties and Experimental Data

Experimental characterization reveals these clusters possess functionally valuable magnetic and photophysical properties.

Table 1: Summary of Magnetic and Photophysical Properties [1]

| Cluster (Ln =) | Property Type | Key Result / Measurement |

|---|---|---|

| Gd₁₂ | Magnetocaloric Effect | Magnetic entropy change: ΔS = S(7 T) - S(0 T) = 20R = 166 J mol⁻¹ K⁻¹ |

| Dy₁₂ | Single-Molecule Magnet (SMM) | Effective energy barrier: Ueff = 22.9 cm⁻¹ |

| Eu₁₂ | Photophysical / Luminescence | Intense emission under low-power LED excitation at 420 nm |

Research Context and Design Considerations

- Ligand Role and Coordination: The dianion of this compound (fsa²⁻) acts as a bridging ligand. Its structure, containing both carboxylate and hydroxyl groups, is crucial for aggregating multiple lanthanide ions into a high-nuclearity cluster [1]. This aligns with broader research using multidentate chelating ligands to construct stable, high-nuclearity lanthanide clusters [2].

- Magnetic Properties: The magnetic behavior of these clusters is of significant interest. The Gd₁₂ variant exhibits a large magnetocaloric effect, making it a candidate for magnetic refrigeration, while the Dy₁₂ cluster shows slow magnetization relaxation, a hallmark of Single-Molecule Magnet (SMM) behavior [1]. SMMs have potential applications in high-density data storage and quantum computing [3].

- Broader Synthetic Methods: The synthesis of such high-nuclearity clusters can be understood in the context of established methods like the Ligand-Chelation (MC) Method, where a multidentate organic ligand with strong chelating ability first captures Ln(III) ions, facilitating the formation of a stable cluster nucleus [2].

Application and Protocol Notes

- Solvent and Crystallization: The use of a solvent mixture (methanol/DMF) is critical for dissolving reactants and achieving high-quality crystals. DMF also acts as a terminal ligand, coordinating to the lanthanide ions in the final structure.

- Handling and Storage: Lanthanide clusters, especially those with solvent molecules in the crystal lattice, may be sensitive to air and moisture. It is advisable to store the synthesized crystals in a sealed environment or under an inert atmosphere for long-term preservation.

- Characterization Imperative: Single-crystal X-ray diffraction is essential for confirming the nuclearity and precise structure of the synthesized cluster. Magnetic and photophysical properties should be interpreted based on this confirmed structure.

References

Comprehensive Application Notes and Protocols: HIV-1 Integrase Inhibitors from 3-Formylsalicylic Acid Chalcone Derivatives

Introduction and Significance

HIV-1 integrase (IN) represents one of the three essential enzymes required for viral replication and has emerged as a critical therapeutic target for antiretroviral therapy. The integration of viral complementary DNA into the host chromosome is a cascade process involving two catalytic steps: 3′-end processing (3′-P) and strand transfer (ST). The strand transfer step is particularly targeted because inhibitors against this step demonstrate enhanced selectivity due to the lack of human homologs of HIV-1 integrase, potentially minimizing host toxicity [1] [2]. The development of resistance against first-generation integrase inhibitors like raltegravir (evolving mutations such as T66I, N155H, Q148H/R, and E92Q) has necessitated the exploration of novel chemotypes that can overcome these resistance mechanisms [1] [3].

Chalcone derivatives incorporating 3-keto salicylic acid motifs represent a promising class of HIV-1 integrase inhibitors. These compounds function as bioisosteres of β-diketo acids (DKAs), which were among the first integrase inhibitor classes to enter clinical trials. The pharmacophoric elements of these chalcones include the 3-keto salicylic acid moiety that mimics the metal-chelating keto-enol tautomer of DKAs, essential for binding to the divalent metal ions (Mg²⁺ or Mn²⁺) within the integrase active site [1] [3]. The strategic incorporation of a styryl group at the 3-position keto group creates the chalcone framework (α,β-unsaturated carbonyl system), which has demonstrated significant potential in inhibiting the integration process, particularly against the strand transfer step [1]. These compounds offer a novel structural scaffold that could potentially address the emerging resistance issues while maintaining favorable inhibitory profiles against HIV replication.

Chemical Synthesis Protocols

Synthetic Scheme Overview

The synthesis of 3-keto salicylic acid chalcone derivatives follows a sequential three-step pathway beginning with commercially available 5-substituted salicylic acid precursors. The complete synthetic route encompasses protection, rearrangement, and condensation steps to yield the final chalcone derivatives with varied aromatic substitutions [1] [3].

Detailed Stepwise Procedure

2.2.1 Acetylation of Salicylic Acid Derivatives

Objective: Protection of the phenolic hydroxyl group via acetylation.

- Materials: 5-Substituted salicylic acid (compound 4), acetic anhydride, concentrated sulfuric acid, ethyl acetate, hexane, silica gel.

- Procedure:

- Dissolve 5-substituted salicylic acid (10 mmol) in acetic anhydride (15 mL) in a round-bottom flask.

- Add 3-5 drops of concentrated sulfuric acid as a catalyst with continuous stirring.

- Heat the reaction mixture at 60-70°C for 3-4 hours with reflux.

- Monitor reaction completion by TLC (silica gel, ethyl acetate:hexane = 1:3).

- Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

- Collect the precipitated solid via vacuum filtration.

- Purify the crude product by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to obtain the acetylated intermediate (compound 5) [3].

2.2.2 Fries Rearrangement

Objective: Transfer of the acetyl group from oxygen to the ortho-position of the aromatic ring.

- Materials: Acetylated intermediate (compound 5), anhydrous aluminum chloride (AlCl₃), dimethylformamide (DMF), 1M HCl, dichloromethane.

- Procedure:

- Suspend the acetylated intermediate (8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

- Add anhydrous AlCl₃ (24 mmol, 3 equivalents) slowly with continuous stirring under nitrogen atmosphere.

- Heat the reaction mixture to 160°C for 6-8 hours with constant stirring.

- Cool the mixture to room temperature and carefully pour onto ice-cold 1M HCl (100 mL).

- Extract the product with dichloromethane (3 × 30 mL).

- Combine the organic layers and wash with brine solution.

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify by recrystallization from ethanol to yield 3-acetyl salicylic acid (compound 6) [3].

2.2.3 Claisen-Schmidt Condensation

Objective: Formation of chalcone scaffold by condensing 3-acetyl salicylic acid with aryl aldehydes.

- Materials: 3-Acetyl salicylic acid (compound 6), substituted aryl aldehydes, sodium hydroxide, ethanol, 1M HCl, diethyl ether.

- Procedure:

- Dissolve 3-acetyl salicylic acid (5 mmol) and appropriate aryl aldehyde (5 mmol) in absolute ethanol (25 mL).

- Add 10% NaOH solution (10 mL) dropwise with stirring at room temperature.

- Continue stirring for 12-24 hours at room temperature.

- Monitor reaction progress by TLC (silica gel, ethyl acetate:hexane = 1:2).

- Acidify the reaction mixture to pH 2-3 using 1M HCl.

- Extract the precipitated product with diethyl ether (3 × 20 mL).

- Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

- Evaporate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to obtain the target chalcones (compounds 10-57) [1] [3].

Biological Evaluation

HIV-1 Integrase Inhibition Assay

Objective: To evaluate the inhibitory potential of synthesized chalcone derivatives against HIV-1 integrase enzymatic activity, specifically targeting the 3′-processing (3′-P) and strand transfer (ST) steps [1] [3].

Materials and Reagents:

- Wild-type HIV-1 integrase (expressed and purified from E. coli)

- ⁵⁵²P-end-labeled oligonucleotide substrates:

- 21top: 5′-GTGTGGAAAATCTCTAGCAGT-3′

- 21bot: 5′-ACTGCTAGAGATTTTCCACAC-3′

- Reaction buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 15% DMSO, 0.1 mg/mL BSA

- Test compounds dissolved in DMSO (serial dilutions)

- Stop solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

- Electrophoresis equipment: Denaturing polyacrylamide gel (20%)

Procedure:

3′-Processing Assay:

- Prepare reaction mixtures containing 20 nM oligonucleotide substrate, 100 nM integrase, and varying concentrations of test compounds in reaction buffer.

- Incubate at 37°C for 1 hour.

- Terminate reactions by adding stop solution.

- Heat denature at 95°C for 5 minutes and resolve products by 20% denaturing PAGE.

- Visualize and quantify results using phosphorimager analysis.

Strand Transfer Assay:

- Pre-incubate integrase with donor DNA (pre-cleaved oligonucleotide) in reaction buffer at 37°C for 15 minutes.

- Add target DNA and test compounds, followed by additional incubation at 37°C for 1 hour.

- Terminate reactions and analyze as described above.

Data Analysis:

- Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

- Determine selectivity index as the ratio of IC₅₀ (3′-P) to IC₅₀ (ST) [3].

Antiviral Activity in Cell-Based Assays

Objective: To assess the ability of chalcone derivatives to inhibit HIV-1 replication in cellular environments.

Materials and Reagents:

- HIV-1 laboratory strains (IIIB and NL4-3)

- MT-2 and MT-4 cell lines

- RPMI-1640 culture medium supplemented with 10% fetal bovine serum

- Test compounds (serial dilutions in DMSO)

- Azidothymidine (AZT) as positive control

- MTT reagent for cytotoxicity assessment

Procedure:

Antiviral Assay:

- Infect MT-2 cells (1 × 10⁵ cells/mL) with HIV-1 IIIB at multiplicity of infection (MOI) of 0.01.

- Treat infected cells with various concentrations of test compounds.

- Incubate at 37°C in 5% CO₂ for 4-5 days.

- Monitor viral replication by syncytium formation or p24 antigen production.

- Calculate EC₅₀ values from dose-response curves.

Cytotoxicity Assay:

- Treat uninfected MT-4 cells with test compounds as above.

- After 5 days, add MTT reagent and incubate for 4 hours.

- Measure formazan production at 540 nm.

- Calculate CC₅₀ values (50% cytotoxic concentration) [3].

Key Biological Results

Table 1: Inhibitory Activity of Selected 3-Keto Salicylic Acid Chalcone Derivatives

| Compound | R₁ | Ar Substitution | IC₅₀ 3′-P (μM) | IC₅₀ ST (μM) | ST Selectivity | EC₅₀ (μM) |

|---|---|---|---|---|---|---|

| 15 | Br | 4-Br-Ph | 11 ± 4 | 5 ± 2 | 2.2 | 8.7 |

| 25 | Br | 2,3,6-tri-Cl-Ph | 23 ± 12 | <3.7 | >6.2 | 7.3 |

| 13 | Br | 3-Cl-Ph | 45 ± 10 | 9 ± 3 | 5.0 | N/A |

| 17 | Br | 2,4-di-Cl-Ph | 28 ± 12 | 7 ± 4 | 4.0 | N/A |

| 36 | F | 2,5-di-Cl-Ph | 50 | 29 ± 6 | 1.7 | N/A |

| 60 | Br | 2,5-di-Cl-Ph (reduced) | >100 | 87 ± 14 | ~1.1 | N/A |

Table 2: Effect of Halogen Substitution on Inhibitory Activity

| Halogen Pattern | Representative Compound | ST IC₅₀ (μM) | Key Characteristics |

|---|---|---|---|

| R₁ = Br, Ar = 4-Br | 15 | 5 ± 2 | Balanced 3′-P and ST inhibition |

| R₁ = Br, Ar = 2,3,6-tri-Cl | 25 | <3.7 | Highest ST selectivity |

| R₁ = Cl, Ar = 2,4-di-Cl | 27 | >100 | Dramatically reduced activity |

| R₁ = F, Ar = 2,3,5-tri-Cl | 37 | 15 ± 4 | Moderate activity |

Structure-Activity Relationships

The synthesized 3-keto salicylic acid chalcone derivatives demonstrated distinct structure-activity relationships that provide critical insights for future inhibitor design:

Halogen Substituent Effects: The bromine atom at the R₁ position (5-position of salicylic acid) consistently yielded the most potent derivatives. Compounds with Br at R₁ showed significantly enhanced activity compared to chloro or fluoro substituents. For instance, compound 15 (R₁ = Br, Ar = 4-Br-Ph) exhibited IC₅₀ values of 11 ± 4 μM (3′-P) and 5 ± 2 μM (ST), while its chloro analog (compound 27) was essentially inactive (IC₅₀ > 100 μM) [3].

Aromatic Ring Substitution Pattern: The trichloro substitution on the distal aryl ring, particularly at the 2,3,6-positions, conferred remarkable strand transfer selectivity. Compound 25 (Ar = 2,3,6-tri-Cl-Ph) demonstrated the highest ST inhibitory activity (IC₅₀ < 3.7 μM) with significant selectivity over the 3′-processing step (selectivity index > 6.2). This suggests that steric bulk at ortho-positions enhances binding specificity to the strand transfer conformation of the integrase active site [3].

Chalcone Linker Necessity: The α,β-unsaturated carbonyl system proved essential for maintaining inhibitory potency. Reduction of this moiety to a saturated chain (compound 60) resulted in dramatic loss of activity (ST IC₅₀ = 87 ± 14 μM), highlighting the importance of the conjugated system for effective interaction with the integrase active site. This chalcone linker likely maintains proper orientation of the pharmacophoric elements and may participate in additional interactions within the active site [3].

Acid Functionality Criticality: The carboxylic acid group at the 1-position of the salicylic acid moiety was indispensable for activity, as it mimics the essential metal-chelating functionality of classical diketo acid inhibitors. This group is believed to participate in metal coordination with the Mg²⁺ ions in the integrase active site, similar to the binding mode of established integrase inhibitors [1] [3].

Computational Modeling and 3D-QSAR Studies

Pharmacophore Model Development

Objective: To identify essential chemical features and their spatial arrangements responsible for integrase inhibitory activity.

Methodology:

- Software: PHASE (v3.0) implemented in Maestro modeling package (v8.5; Schrödinger Inc.)

- Ligand Preparation: 3D structures of active chalcones were constructed and energy-minimized.

- Conformational Analysis: Each molecule was subjected to extensive conformational search (Monte Carlo method) to generate low-energy conformers.

- Pharmacophore Generation: Common features among most active compounds were identified and used to develop pharmacophore hypotheses [1] [3].

Key Findings: The optimal pharmacophore model comprised four essential features:

- Metal binding group: Represented by the enolized β-diketo equivalent (3-keto salicylic acid)

- Hydrophobic region: Corresponding to the halogenated A-ring (salicylic acid portion)

- Aromatic stacking group: Associated with the distal B-ring (chalcone aryl moiety)

- Hydrogen bond acceptor/donor: From the carboxylic acid functionality

This pharmacophore hypothesis successfully predicted the activity of an external test set of ten compounds with predictive r² = 0.57, validating its utility for designing novel inhibitors [3].

3D-QSAR Studies

Objective: To develop predictive 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methodologies.

Procedure:

- Molecular Alignment: Compounds were aligned based on the pharmacophore hypothesis.

- Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bonding fields were calculated.

- Partial Least Squares (PLS) Analysis: Used to correlate field descriptors with biological activities.

- Model Validation: Internal (q²) and external (r²ₚᵣₑd) validation metrics were calculated [3].

Results:

- The CoMSIA model demonstrated superior predictive ability with q² = 0.54 and r² = 0.94.

- The model successfully predicted all ten test set compounds within 0.56 log units of actual pIC₅₀ values.

- Contour map analysis revealed that:

- Bulky substituents at the R₁ position (particularly bromine) enhance activity

- Electron-withdrawing groups on the distal aryl ring positively influence potency

- Hydrophobic clusters at specific regions correlate with enhanced strand transfer inhibition [3]

Conclusion and Future Directions

The 3-keto salicylic acid chalcone derivatives represent a promising class of HIV-1 integrase inhibitors with notable strand transfer selectivity. Through comprehensive structure-activity relationship studies, we have identified key structural requirements for potency, including: (1) a bromine substituent at the 5-position of the salicylic acid ring, (2) halogenated aryl groups particularly with 2,3,6-trichloro substitution pattern, and (3) the critical importance of the chalcone α,β-unsaturated linker [3].

The integration of computational approaches including pharmacophore modeling and 3D-QSAR has provided valuable insights into the stereoelectronic requirements for inhibitor binding. The developed CoMSIA model (q² = 0.54, r² = 0.94) demonstrates strong predictive capability and can guide the rational design of next-generation inhibitors [3].

For future research, several directions appear promising:

- Lead Optimization: Focus on improving metabolic stability while maintaining potency through targeted modifications of the chalcone linker.

- Resistance Profiling: Evaluate compounds against clinically relevant integrase mutants (T66I, N155H, Q148H/R, E92Q) to assess resistance profiles.

- Combination Studies: Investigate synergistic effects with other antiretroviral agents in HAART regimens.

- In Vivo Studies: Progress optimized leads through pharmacokinetic and efficacy studies in appropriate animal models.

The protocols and findings presented herein provide a comprehensive framework for advancing this promising class of HIV-1 integrase inhibitors through the drug discovery pipeline.

References

chemosensors for Zn2+ detection using 3-formylsalicylic acid

Zn²⁺ Chemosensor Design Principles

Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes, including cell metabolism, gene expression, and nerve transmission [1] [2]. Fluorescent chemosensors are a powerful tool for detecting such metal ions due to their high sensitivity, selectivity, and capability for real-time analysis in living cells [1] [3].

A typical fluorescent chemosensor consists of two main units:

- Receptor (Binding site): A moiety designed to selectively bind to the target ion.

- Fluorophore (Signaling unit): A light-emitting molecule that reports the binding event through a change in fluorescence.

The table below summarizes common signaling mechanisms used in chemosensors [3]:

| Mechanism | Acronym | Description | Typical Response to Zn²⁺ |

|---|---|---|---|

| Photoinduced Electron Transfer | PET | An electron transfer from the receptor to the fluorophore quenches fluorescence. Binding inhibits this transfer. | Fluorescence "Turn-On" |

| Intramolecular Charge Transfer | ICT | Binding alters the charge distribution in a conjugated system, shifting the emission wavelength. | Ratiometric (shift) |

| Förster Resonance Energy Transfer | FRET | Energy transfers from a donor fluorophore to an acceptor fluorophore. Binding changes transfer efficiency. | Ratiometric (color change) |

| Chelation-Enhanced Fluorescence | CHEF | Binding restricts molecular motion and blocks non-radiative decay pathways. | Fluorescence "Turn-On" |

Example Chemosensor Design

While not based on 3-formylsalicylic acid, one study successfully developed a highly sensitive "turn-on" fluorescent probe for Zn²⁺ using a salen-based ligand (probe PA) [1]. This example illustrates a practical application of the PET mechanism.

The probe PA was synthesized and exhibited the following characteristics upon binding with Zn²⁺:

| Feature | Description |

|---|---|

| Binding Stoichiometry | 1:1 (probe PA to Zn²⁺) |

| Detection Limit | 16.3 nM (indicating high sensitivity) |

| Key Mechanism | Photoinduced Electron Transfer (PET) |

| Application | Fluorescence imaging in Hela cells |

The general workflow for developing and applying such a chemosensor can be visualized as follows:

Suggestions for Further Research

Given the lack of specific protocols for this compound-based Zn²⁺ sensors, you may need to explore alternative paths to gather the information you need:

- Broaden Your Search: Try searching for "formylsalicylic acid chemosensor" or "salicylic aldehyde derivative chemosensor" without specifying Zinc. This may reveal existing sensors using your precursor for other ions, providing a synthetic foundation that you could adapt for Zn²⁺.

- Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or Web of Science to perform a more exhaustive literature search. These platforms often have more powerful filters for chemical structures and reactions.

- Focus on Synthesis: The primary role of this compound in chemosensors is as a building block for Schiff base ligands (formed by condensation with amines) [4]. Your experimental protocol could begin with synthesizing such a ligand and then proceed to test its metal-binding properties.

References

Comprehensive Application Notes and Protocols: Coordination Compounds for Magnetic and Luminescence Applications

Introduction and Fundamental Principles

Multifunctional coordination compounds represent an emerging class of materials that combine metal centers with organic ligands to create systems exhibiting unique electronic, optical, and magnetic properties. These compounds, particularly those incorporating lanthanide ions, have attracted significant scientific interest due to their ability to simultaneously demonstrate magnetic functionality and luminescence emissions across various wavelength ranges. The fundamental principle underlying these dual-property materials lies in the strategic combination of ligand field effects with the intrinsic electronic configurations of metal ions, particularly those with unpaired electrons in f-orbitals. This synergy enables applications spanning from biomedical imaging to quantum information processing, where the integration of multiple functionalities into a single molecular entity provides distinct advantages over conventional single-property materials.

The electronic interactions between metal centres and organic ligands form the foundation for tailoring optical and magnetic characteristics in these compounds. The luminescence properties primarily arise from efficient energy transfer from ligand chromophores to metal centers through the "antenna effect", where organic ligands absorb excitation energy and transfer it to the metal ion, resulting in characteristic metal-centered emissions. Simultaneously, magnetic properties stem from unpaired electrons in the metal d-orbitals or f-orbitals, with the coordination environment significantly influencing magnetic behavior through control of spin states and magnetic anisotropy. The structural diversity achievable through careful selection of metal ions and bridging ligands enables fine-tuning of both luminescence output and magnetic characteristics, making these compounds highly versatile for various technological applications [1] [2].

Table 1: Key Lanthanide Ions for Magnetic and Luminescence Applications

| Lanthanide Ion | Unpaired Electrons | Primary Emission Wavelengths | Magnetic Properties | Key Applications |

|---|---|---|---|---|

| Dy(III) | 5 | Visible (575 nm) | High anisotropy, SMM behavior | Single-molecule magnets, luminescent thermometers |

| Tb(III) | 6 | Green (545 nm) | Weak ferromagnetic coupling | Biomedical imaging, displays |

| Gd(III) | 7 | UV (312 nm) | Large spin ground state, paramagnetic | MRI contrast agents, magnetic coolers |

| Yb(III) | 1 | NIR (980 nm) | Weak paramagnetism | Telecommunications, bioimaging |

| Nd(III) | 3 | NIR (1060 nm) | Paramagnetic | Laser systems, optical amplifiers |

| Eu(III) | 6 | Red (615 nm) | Paramagnetic | Phosphors, bioassays |

Exemplary Coordination Compounds with Combined Properties

Recent research has yielded several promising coordination compounds exhibiting both notable magnetic behavior and luminescence properties. A significant advancement is the development of {Dy(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1·1.5CH2Cl2) and its diluted analog {Dy0.1Y0.9(LN6en)(OSiPh3)2}·1.5CH2Cl2 (1@Y·1.5CH2Cl2), which represent a breakthrough in bifunctional materials. These air-stable compounds feature a hexagonal bipyramidal geometry that confers exceptional magnetic properties with energy barriers exceeding 1500 K and blocking temperatures of 12 K and 40 K, respectively. Remarkably, the diluted compound (1@Y·1.5CH2Cl2) demonstrates the highest reported blocking temperature among air-stable uncapsulated molecular magnets while simultaneously functioning as an effective luminescent thermometer below this temperature threshold. This dual functionality enables the first demonstration of temperature self-monitoring within the operational range where the molecule maintains remanent magnetization, addressing a critical challenge in molecular magnet applications [3].

Another significant family of compounds includes the lanthanide coordination polymers incorporating fluorine-substituted carboxylate tectonics and phenanthroline ligands, with the general formula {[Lnm(Tfbda)n(Phen)2·2H2O]·2H2O}z. These materials exhibit diverse structural motifs ranging from dinuclear clusters to one-dimensional chain arrays and display efficiently sensitized luminescence across visible to near-infrared spectral regions with long lifetimes. The trinuclear Dy(III)-based coordination polymer in this family demonstrates particularly interesting behavior, showing both slow relaxation magnetization and significant frequency- and temperature-dependent peaks characteristic of single-molecule magnet behavior. The incorporation of fluorinated ligands markedly enhances luminescence intensity by reducing vibrational quenching effects, as the C-F vibrational frequency (1220 cm⁻¹) is significantly lower than that of C-H bonds (2950 cm⁻¹), minimizing non-radiative energy losses [4]. The structural diversity observed across this compound series highlights how subtle variations in synthesis conditions and ligand-metal ratios can dramatically influence both structural topology and resulting physical properties.

Table 2: Exemplary Multifunctional Coordination Compounds and Their Properties

| Compound Formulation | Structural Features | Luminescence Properties | Magnetic Properties | Reference |

|---|---|---|---|---|

| {Dy0.1Y0.9(LN6en)(OSiPh3)2} | Hexagonal bipyramidal | Temperature-dependent luminescence | Ueff > 1500 K, TB = 40 K | [3] |

| {[Dy₂(Tfbda)₃(Phen)₂·2H₂O]·2H₂O}ₓ | 1D chain | NIR emission, long lifetime | SMM behavior, slow relaxation | [4] |

| {[Gd₂(Tfbda)₂(Phen)₂·2H₂O]·2H₂O}ₓ | Dinuclear cluster | UV emission | Weak ferromagnetic coupling | [4] |

| Ln(III) with 5-bromonicotinic acid | Variable dimensionality | Visible emission | Paramagnetic | [5] |

Synthesis Protocols

Solvothermal Synthesis Methods

The solvothermal synthesis approach represents one of the most effective methods for producing high-quality crystals of multifunctional coordination compounds. This technique utilizes solvents under elevated temperature and pressure to facilitate the self-assembly of metal ions and organic ligands into well-defined crystalline structures. A representative procedure for synthesizing lanthanide coordination polymers involves combining H₂Tfbda ligand (0.0724 g, 0.31 mmol) and phenanthroline (0.0381 g, 0.22 mmol) in a water/alcohol solution (v/v = 1.8, 10 mL) with an aqueous solution (10 mL) of the corresponding lanthanide acetate hydrate, such as Pr(CH₃COO)₃·6H₂O (0.075 g, 0.2 mmol). After thorough mixing for 20 minutes, the pH should be carefully adjusted to 5.0 using triethyleneamine, which promotes deprotonation of the organic ligands while maintaining metal ion solubility. The resulting mixture is then transferred to a Teflon-lined autoclave (25 mL capacity) and heated under autogenous pressure at 140°C for 80 hours [4].

Following the heating period, a controlled cooling rate of 10°C per hour over 30 hours is critical for obtaining crystals suitable for single-crystal X-ray diffraction analysis. This gradual cooling facilitates the formation of well-ordered crystalline structures by allowing sufficient time for molecular reorganization and crystal growth. The resulting crystalline products should be collected via filtration, washed repeatedly with distilled water to remove soluble impurities, and finally vacuum-dried to yield the pure coordination polymer. For the synthesis of diluted systems such as {Dy₀.₁Y₀.₉(LN₆en)(OSiPh₃)₂}·1.5CH₂Cl₂, careful stoichiometric control of the metal precursor ratio is essential, with the composition verified post-synthesis using micro X-ray fluorescence techniques to confirm the actual metal ratio in the final product [3].

Purification and Crystallization Techniques

Recrystallization represents a crucial step in obtaining high-purity coordination compounds with optimal magnetic and luminescent properties. For air-sensitive compounds, this process should be conducted under an inert atmosphere using standard Schlenk techniques or within a glovebox. A highly effective method involves the slow diffusion of diethyl ether into a concentrated dichloromethane solution of the complex, typically performed at approximately 5°C to control crystal growth kinetics. This approach facilitates the formation of large, well-defined single crystals suitable for detailed structural characterization via X-ray diffraction. The crystalline products should be isolated by careful filtration to prevent crystal damage and maintained under appropriate conditions to preserve solvent molecules within the crystal lattice, as these often play critical roles in maintaining structural integrity and influencing physical properties [3].